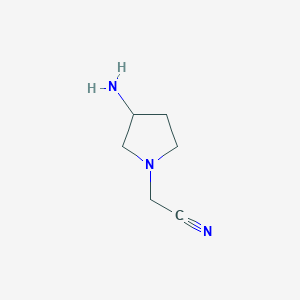

2-(3-Aminopyrrolidin-1-yl)acetonitrile

Description

BenchChem offers high-quality 2-(3-Aminopyrrolidin-1-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Aminopyrrolidin-1-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-2-4-9-3-1-6(8)5-9/h6H,1,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGFIROOXYDQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of the Aminopyrrolidine Scaffold

An In-depth Technical Guide to 2-(3-Aminopyrrolidin-1-yl)acetonitrile (CAS 1248614-84-7)

In the landscape of modern medicinal chemistry, the pyrrolidine ring system stands out as a privileged scaffold, integral to the structure of numerous FDA-approved pharmaceuticals and clinical candidates.[1][2][3][4] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space that is often critical for achieving high-affinity and selective interactions with biological targets.[4] 2-(3-Aminopyrrolidin-1-yl)acetonitrile, identified by CAS number 1248614-84-7, is a prime example of a versatile building block derived from this scaffold. It strategically combines the conformational rigidity of the pyrrolidine ring with three distinct points of functionality: a secondary amine within the ring, a primary amine substituent, and a reactive nitrile group. This trifecta of reactive sites provides medicinal chemists with a powerful tool for generating diverse molecular libraries and synthesizing complex target molecules with potential therapeutic applications. This guide offers a comprehensive technical overview of its properties, synthesis, and potential applications, grounded in established chemical principles.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its effective application in research and development. While extensive experimental data for this specific molecule is not widely published, its key characteristics can be compiled from chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 1248614-84-7 | [5] |

| IUPAC Name | 2-(3-aminopyrrolidin-1-yl)acetonitrile | N/A |

| Molecular Formula | C₆H₁₁N₃ | Inferred from Structure |

| Molecular Weight | 125.17 g/mol | Inferred from Formula |

| Canonical SMILES | C1C(N(C1)CC#N)N | N/A |

| Structure |  | N/A |

Note: Properties such as boiling point, melting point, and density have not been empirically determined in publicly available literature. These would need to be established experimentally.

Synthesis, Reactivity, and Mechanistic Considerations

Proposed Synthetic Workflow

A logical approach involves the N-alkylation of a protected 3-aminopyrrolidine derivative with a suitable two-carbon electrophile containing the nitrile functionality. The choice of protecting group for the 3-amino position is critical to prevent side reactions. The Boc (tert-butyloxycarbonyl) group is a common and effective choice due to its stability under alkylation conditions and its straightforward removal under acidic conditions.

Caption: Proposed synthesis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile.

Step-by-Step Protocol (Proposed)

-

N-Alkylation: To a solution of tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile, add a mild base like potassium carbonate (K₂CO₃, 2.0-3.0 eq.). Stir the suspension at room temperature.

-

Add 2-bromoacetonitrile (1.1 eq.) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The causality here is that heating accelerates the Sₙ2 reaction between the secondary amine and the alkyl halide.

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product, tert-butyl (1-(cyanomethyl)pyrrolidin-3-yl)carbamate, can be purified by column chromatography.

-

Boc Deprotection: Dissolve the purified intermediate in a suitable solvent like dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC/LC-MS indicates the complete consumption of the starting material. The acid cleaves the Boc group, liberating the primary amine.

-

Concentrate the reaction mixture under reduced pressure. The resulting product may be an acid salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized with a basic workup or used as is.

Reactivity and Application in Drug Discovery

The utility of 2-(3-Aminopyrrolidin-1-yl)acetonitrile stems from the distinct reactivity of its functional groups, making it a versatile scaffold for building molecular complexity.

-

Pyrrolidine Nitrogen (Secondary Amine): This nitrogen is nucleophilic and can be further functionalized via acylation, alkylation, reductive amination, or used in transition metal-catalyzed coupling reactions.

-

3-Amino Group (Primary Amine): This exocyclic amine provides a key handle for amide bond formation, sulfonamide synthesis, or as a nucleophile in various condensation reactions. Its presence is crucial for introducing pharmacophoric elements that can engage in hydrogen bonding with biological targets.

-

Nitrile Group: The nitrile is a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used as a precursor for various heterocyclic systems (e.g., tetrazoles). In some contexts, the nitrile itself can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[6] Notably, aminoacetonitrile derivatives have been identified as a novel class of synthetic anthelmintic compounds, highlighting the therapeutic potential of this motif.[7]

Sources

- 1. enamine.net [enamine.net]

- 2. nbinno.com [nbinno.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1248614-84-7_2-(3-Aminopyrrolidin-1-yl)acetonitrileCAS号:1248614-84-7_2-(3-Aminopyrrolidin-1-yl)acetonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure and molecular weight of 2-(3-Aminopyrrolidin-1-yl)acetonitrile

This guide provides an in-depth technical analysis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile , a critical bifunctional heterocyclic building block used in medicinal chemistry.

Structural Identity, Synthesis, and Application in Drug Discovery

Executive Summary

2-(3-Aminopyrrolidin-1-yl)acetonitrile (CAS: 1248614-84-7) is a low-molecular-weight diamine scaffold characterized by a pyrrolidine core substituted with a primary amine at the C3 position and an acetonitrile moiety at the N1 position.[1] This compound serves as a versatile intermediate in the synthesis of bioactive small molecules, particularly in the development of DPP-4 inhibitors (for type 2 diabetes) and kinase inhibitors . Its unique structure allows for orthogonal functionalization: the primary amine facilitates amide/sulfonamide coupling, while the nitrile group acts as a precursor for heterocycles (e.g., imidazoles, tetrazoles) or as a latent electrophile.

Chemical Identity & Structural Analysis[2][3][4][5][6][7][8]

The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine). The structural integrity relies on the stability of the N-alkyl bond connecting the ring to the cyanomethyl group.

Nomenclature and Identifiers[4][8][9]

| Parameter | Data |

| IUPAC Name | 2-(3-Aminopyrrolidin-1-yl)acetonitrile |

| Common Synonyms | (3-Aminopyrrolidin-1-yl)acetonitrile; 1-Cyanomethyl-3-aminopyrrolidine |

| CAS Registry Number | 1248614-84-7 |

| Molecular Formula | C₆H₁₁N₃ |

| SMILES | NCC1CN(CC#N)C1 (Racemic) |

| Stereochemistry | Contains one chiral center at C3.[2] Exists as (R), (S), or racemate. |

Structural Connectivity Diagram

The following diagram illustrates the functional connectivity and key reactive sites of the molecule.

Caption: Functional decomposition of 2-(3-Aminopyrrolidin-1-yl)acetonitrile showing reactive handles.

Physicochemical Properties[2][4][7][10]

Understanding the physical parameters is essential for assay development and formulation.

| Property | Value | Implication for Research |

| Molecular Weight | 125.17 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |

| Monoisotopic Mass | 125.0953 Da | Key for High-Res Mass Spectrometry (HRMS) confirmation. |

| Physical State | Oil or Low-melting solid | Often supplied as HCl or Tosylate salt for stability. |

| pKa (Calculated) | ~9.5 (Primary Amine) | Highly basic; exists as a cation at physiological pH. |

| LogP | ~ -0.8 to -0.5 | Highly polar/hydrophilic; excellent aqueous solubility. |

| H-Bond Donors | 1 (Primary NH2) | Critical for active site binding interactions. |

| H-Bond Acceptors | 3 (Ring N, Amine N, Nitrile N) | Facilitates hydrogen bonding networks. |

Synthetic Methodology

The synthesis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile must be controlled to prevent over-alkylation (quaternization) or alkylation of the primary amine. The most robust protocol utilizes a protection-alkylation-deprotection strategy.

Validated Synthetic Protocol

Step 1: N-Alkylation of Protected Pyrrolidine

-

Reagents: tert-Butyl pyrrolidin-3-ylcarbamate (Boc-3-aminopyrrolidine), Bromoacetonitrile (or Chloroacetonitrile), Potassium Carbonate (

). -

Solvent: Acetonitrile (ACN) or DMF.

-

Conditions:

, 4-12 hours. -

Mechanism: S_N2 nucleophilic substitution. The Boc group protects the primary amine, ensuring alkylation occurs exclusively at the ring nitrogen.

Step 2: Deprotection

-

Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) OR 4M HCl in Dioxane.

-

Conditions: RT, 1-2 hours.

-

Workup: Neutralization with basic resin or isolation as the HCl salt.

Synthesis Workflow Diagram

Caption: Step-wise synthetic route ensuring regiospecificity via Boc-protection strategy.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are expected.

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (

). -

Target Ion:

. -

Fragmentation: Loss of

(17 Da) or cleavage of the cyanomethyl group may be observed in MS/MS.

Nuclear Magnetic Resonance ( -NMR)

-

Solvent:

or -

Diagnostic Peaks:

-

ppm (s, 2H): Singlet corresponding to the

- ppm (m, 1H): Methine proton at C3 (chiral center).

- ppm (m, 2H): Protons at C4 (ring methylene).

-

Absence of Boc peak (

ppm, s, 9H) confirms successful deprotection.

-

ppm (s, 2H): Singlet corresponding to the

Applications in Drug Discovery[11]

This scaffold is highly relevant in the design of dipeptidyl peptidase-4 (DPP-4) inhibitors and other serine protease inhibitors.

Mechanism of Action Relevance

-

P2 Binding Pocket: The pyrrolidine ring mimics the proline residue found in DPP-4 substrates (e.g., GLP-1).

-

Linker Chemistry: The acetonitrile group is often not the final warhead but a linker. It can be reduced to an ethylamine side chain (forming a diamine) or cyclized to form imidazoline or triazole rings, which serve as bioisosteres for amides or carboxylic acids.

-

Stereospecificity: Drug candidates typically require the (3R)-amino or (3S)-amino isomer specifically, depending on the target pocket topology.

Safety & Handling

-

Toxicity: Nitrile-containing compounds can be toxic if metabolized to release cyanide, though aliphatic nitriles are generally stable. Handle with standard PPE (gloves, goggles).

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile to the amide/acid.

References

-

Chemical Identity & CAS

- Source: FDA Global Substance Registr

-

Reference: CAS 1248614-84-7 Entry.[1]

- Synthetic Methodology (General N-Alkylation)

-

Medicinal Chemistry Context (DPP-4 Scaffolds)

- Title: "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore."

-

Source:J. Med.[3] Chem., Fleming et al. (Review of nitrile warheads and linkers).

Sources

- 1. 1248614-84-7_2-(3-Aminopyrrolidin-1-yl)acetonitrileCAS号:1248614-84-7_2-(3-Aminopyrrolidin-1-yl)acetonitrile【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. 2-AMINO-2-(PYRIDIN-3-YL)ACETONITRILE HYDROCHLORIDE [drugfuture.com]

- 3. Use of 3-Pyrrolidinone to synthesize new heterocyclic amino acids - Kaunas University of Technology | KTU [en.ktu.edu]

An In-depth Technical Guide to 2-(3-Aminopyrrolidin-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental to reproducible research and development. The compound of interest is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle, which is a prevalent scaffold in numerous FDA-approved drugs.[1]

IUPAC Name: 2-(3-aminopyrrolidin-1-yl)acetonitrile

This systematic name clearly defines the molecular architecture: an acetonitrile group (-CH₂CN) attached to the nitrogen at position 1 of the pyrrolidine ring, and an amino group (-NH₂) at position 3.

Synonyms: Understanding the various synonyms used in literature and commercial listings is crucial for exhaustive information retrieval. Common synonyms include:

-

3-Amino-1-pyrrolidineacetonitrile

-

1-(Cyanomethyl)pyrrolidin-3-amine

Chemical Structure:

Figure 1: 2D structure of 2-(3-aminopyrrolidin-1-yl)acetonitrile.

Physicochemical Properties:

A comprehensive understanding of the physicochemical properties is essential for designing synthetic routes, formulation development, and interpreting biological data.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | [2] |

| Molecular Weight | 125.17 g/mol | [2] |

| CAS Number | 115649-83-3 (Free Base) | [3] |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Boiling Point | Not explicitly reported, but expected to be >200 °C | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

| pKa | Two basic centers: the pyrrolidine nitrogen and the primary amine | Inferred |

Synthesis and Manufacturing

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous strategies available.[3] For 2-(3-aminopyrrolidin-1-yl)acetonitrile, a common and logical synthetic approach involves the nucleophilic substitution of a suitable leaving group on a protected 3-aminopyrrolidine derivative with a source of the cyanomethyl group.

Proposed Synthetic Pathway:

Figure 2: Proposed synthetic workflow for 2-(3-aminopyrrolidin-1-yl)acetonitrile.

Detailed Experimental Protocol (Illustrative):

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

Step 1: N-Boc Protection of 3-Aminopyrrolidine

-

To a stirred solution of 3-aminopyrrolidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (pyrrolidin-3-yl)carbamate.

Causality: The Boc protecting group is employed to prevent the primary amine from reacting in the subsequent alkylation step, thus ensuring regioselectivity.

Step 2: N-Alkylation with Bromoacetonitrile

-

To a solution of tert-butyl (pyrrolidin-3-yl)carbamate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and bromoacetonitrile (1.2 eq).

-

Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

-

After cooling to room temperature, filter the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford tert-butyl (1-(cyanomethyl)pyrrolidin-3-yl)carbamate.

Causality: The secondary amine of the pyrrolidine ring is a stronger nucleophile than the protected primary amine, leading to selective alkylation at the N-1 position.

Step 3: Deprotection of the Boc Group

-

Dissolve tert-butyl (1-(cyanomethyl)pyrrolidin-3-yl)carbamate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v) or 4M HCl in dioxane.

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting salt can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base, 2-(3-aminopyrrolidin-1-yl)acetonitrile.

Causality: The Boc group is labile under acidic conditions, allowing for its efficient removal to yield the desired final product.

Applications in Drug Discovery and Development

The unique structural features of 2-(3-aminopyrrolidin-1-yl)acetonitrile make it a highly valuable scaffold in medicinal chemistry, particularly in the design of enzyme inhibitors. The pyrrolidine ring provides a rigid, three-dimensional framework, while the primary amine and the nitrile group offer key interaction points with biological targets.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4):

A significant application of this scaffold is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[4][5] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[6]

Mechanism of Action:

Figure 3: Mechanism of action of DPP-4 inhibitors in glucose metabolism.

The aminopyrrolidine core of the molecule mimics the dipeptide substrate of DPP-4, allowing it to bind to the active site of the enzyme. The nitrile group often forms a covalent, yet reversible, bond with a key serine residue in the catalytic triad of DPP-4, leading to potent and sustained inhibition.[7] By inhibiting DPP-4, these compounds increase the circulating levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately lowers blood glucose levels.[4]

Structure-Activity Relationship (SAR) Insights:

The development of potent and selective DPP-4 inhibitors based on the aminopyrrolidine acetonitrile scaffold has been guided by extensive structure-activity relationship studies. Key findings include:

-

The (S)-stereochemistry of the 3-aminopyrrolidine is often crucial for optimal binding to the S2 subsite of the DPP-4 enzyme.

-

The cyanopyrrolidine moiety is a key pharmacophore that interacts with the catalytic site. [8]

-

Modifications at the primary amino group can be used to modulate potency, selectivity, and pharmacokinetic properties.

Analytical Methods

Robust analytical methods are essential for quality control during synthesis and for pharmacokinetic studies in drug development.

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for assessing the purity of 2-(3-aminopyrrolidin-1-yl)acetonitrile and its intermediates. A mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile is typically used.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the compound and for identifying and quantifying it in complex biological matrices.

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and confirmation of the final product and intermediates.

-

Infrared (IR) Spectroscopy: The presence of key functional groups, such as the nitrile (C≡N) and amine (N-H) stretches, can be confirmed by IR spectroscopy.

Conclusion

2-(3-Aminopyrrolidin-1-yl)acetonitrile is a cornerstone building block in the design and synthesis of novel therapeutics, most notably DPP-4 inhibitors for the management of type 2 diabetes. Its well-defined structure, accessible synthetic routes, and the critical role of its functional groups in molecular recognition make it a subject of ongoing interest for researchers and drug development professionals. A thorough understanding of its chemical properties, synthesis, and biological applications, as outlined in this guide, is paramount for leveraging its full potential in the advancement of medicine.

References

- BenchChem. (2025). Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry.

- BenchChem. (2025). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.

-

Drugfuture.com. (2026). 2-AMINO-2-(PYRIDIN-3-YL)ACETONITRILE HYDROCHLORIDE. Retrieved February 14, 2026, from [Link]

- Juillerat-Jeanneret, L. (2014). Dipeptidyl peptidase IV and its inhibitors: therapeutics for type 2 diabetes and what else? Journal of Medicinal Chemistry, 57(6), 2197-2212.

- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4986.

-

PubChem. (n.d.). 2-[3-(aminomethyl)pyrrolidin-1-yl]acetonitrile hydrochloride. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-3-(1-pyrrolidinyl)acrylonitrile. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-2-(pyridin-3-yl)acetonitrile hydrochloride. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]acetonitrile. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved February 14, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Amino(pyridin-3-yl)acetonitrile Properties. Retrieved February 14, 2026, from [Link]

- Villhauer, E. B., et al. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of Medicinal Chemistry, 46(13), 2774-2789.

-

Wikipedia. (2023). Dipeptidyl peptidase-4 inhibitor. Retrieved February 14, 2026, from [Link]

- Yeh, T.-K., et al. (2010). (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. Bioorganic & Medicinal Chemistry Letters, 20(12), 3596-3600.

Sources

- 1. enamine.net [enamine.net]

- 2. 29134-29-0|2-(Pyrrolidin-1-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 5. List of Dipeptidyl peptidase 4 inhibitors (DPP4 inhibitors) - Drugs.com [drugs.com]

- 6. Dipeptidyl peptidase IV and its inhibitors: therapeutics for type 2 diabetes and what else? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 2-(3-Aminopyrrolidin-1-yl)acetonitrile in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(3-Aminopyrrolidin-1-yl)acetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, formulation, and ultimate bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 2-(3-aminopyrrolidin-1-yl)acetonitrile, a compound of interest in drug discovery. In the absence of extensive public domain data, this document emphasizes the fundamental principles governing its solubility and provides detailed, field-proven methodologies for researchers to accurately determine its solubility in a range of organic solvents. By equipping scientists with the necessary theoretical framework and practical protocols, this guide aims to facilitate informed solvent selection, streamline process development, and accelerate the progression of promising drug candidates.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter that dictates the feasibility of numerous stages in drug development.[1] For 2-(3-aminopyrrolidin-1-yl)acetonitrile, understanding its solubility in various organic solvents is not merely an academic exercise; it is a crucial step in unlocking its therapeutic potential.

A well-characterized solubility profile informs critical decisions in:

-

Synthesis and Purification: The choice of solvents for reaction media and subsequent purification steps like crystallization is directly dependent on the solubility of the compound and any impurities.

-

Formulation: Developing a stable and effective dosage form, whether it be a tablet, capsule, or injectable, requires a deep understanding of the API's solubility in various excipients and solvent systems.

-

Pharmacokinetics: The dissolution rate of a drug, which is influenced by its solubility, is often a rate-limiting step for its absorption and, consequently, its bioavailability.

This guide will provide a robust framework for understanding and experimentally determining the solubility of 2-(3-aminopyrrolidin-1-yl)acetonitrile, empowering researchers to navigate these critical developmental stages with confidence.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental data for 2-(3-aminopyrrolidin-1-yl)acetonitrile is scarce, we can infer its likely solubility behavior by examining its structure and the general properties of aliphatic amines.[2][3][4][5]

Molecular Structure:

2-(3-aminopyrrolidin-1-yl)acetonitrile possesses several key functional groups that will govern its interactions with different solvents:

-

A Pyrrolidine Ring: A five-membered saturated heterocyclic amine.

-

A Primary Amine (-NH2): Capable of acting as a hydrogen bond donor and acceptor.

-

A Tertiary Amine (within the pyrrolidine ring): Acts as a hydrogen bond acceptor.

-

A Nitrile Group (-C≡N): A polar group that can participate in dipole-dipole interactions.

Expected Solubility Trends:

Based on the principle of "like dissolves like," we can anticipate the following solubility trends:[1]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the primary and tertiary amines of the molecule, as well as interact with the polar nitrile group. Therefore, high solubility is expected in these solvents.[4][5]

-

Polar Aprotic Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are polar and can interact with the nitrile group and act as hydrogen bond acceptors for the primary amine. Good solubility is anticipated in these solvents.[6][7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the molecule conferred by the amine and nitrile groups, solubility is expected to be limited in nonpolar solvents. The hydrophobic hydrocarbon backbone of the pyrrolidine ring may allow for some minimal solubility.

Experimental Determination of Solubility

The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of 2-(3-aminopyrrolidin-1-yl)acetonitrile. This method is based on the "excess solid" or shake-flask method, a widely accepted technique for generating accurate solubility data.[8]

Materials and Equipment

-

2-(3-aminopyrrolidin-1-yl)acetonitrile (of known purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Sources

- 1. chem.ws [chem.ws]

- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. researchgate.net [researchgate.net]

- 7. Acetonitrile | Fisher Scientific [fishersci.com]

- 8. lifechemicals.com [lifechemicals.com]

The Chemical Stability of Aminopyrrolidine Acetonitrile Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical stability of aminopyrrolidine acetonitrile derivatives, a scaffold of significant interest in modern drug discovery. By synthesizing data from established pharmaceutical compounds, this document offers insights into the inherent stability characteristics, degradation pathways, and robust analytical strategies for this important class of molecules.

Introduction: The Significance of Stability in Drug Development

Aminopyrrolidine acetonitrile derivatives are a cornerstone in the development of various therapeutic agents, most notably as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes mellitus. The chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its safety, efficacy, and shelf-life.[1] A thorough understanding of a molecule's degradation profile under various environmental stresses is not merely a regulatory requirement but a fundamental aspect of rational drug design and formulation development.

Forced degradation studies, or stress testing, are indispensable tools in this endeavor.[2] By subjecting the API to conditions more severe than accelerated stability testing, we can elucidate potential degradation pathways, identify and characterize degradation products, and develop stability-indicating analytical methods.[1][3] This proactive approach allows for the selection of stable drug candidates, the design of robust formulations, and the establishment of appropriate storage conditions.

Core Degradation Pathways of Aminopyrrolidine Acetonitrile Derivatives

The aminopyrrolidine acetonitrile scaffold, while offering desirable pharmacological properties, possesses inherent chemical functionalities susceptible to degradation. The primary modes of degradation observed for this class of compounds are hydrolysis and oxidation, with intramolecular cyclization also being a notable pathway for certain derivatives.

Hydrolytic Degradation: The Vulnerability of the Nitrile Group

The cyanopyrrolidine moiety is a key structural feature of many DPP-4 inhibitors.[4] The nitrile group, while often contributing to the desired biological activity, is susceptible to hydrolysis under both acidic and basic conditions. This degradation can proceed through two main pathways:

-

Hydrolysis to a Carboxylic Acid: This is a major metabolic pathway for several "gliptins" such as vildagliptin and anagliptin.[4] In forced degradation studies, this pathway is also prominent, particularly under basic conditions. The reaction proceeds via an intermediate amide.

-

Hydrolysis to an Amide: The formation of the corresponding carboxamide is an intermediate step in the complete hydrolysis to a carboxylic acid.[4] However, the amide itself can be a significant degradation product under certain conditions.

For instance, studies on vildagliptin have identified the formation of a carboxylic acid metabolite as a primary degradation product.[2] Similarly, forced degradation of saxagliptin under hydrolytic stress has been shown to yield multiple degradation products.[1]

Intramolecular Cyclization: The Case of Saxagliptin

A noteworthy degradation pathway for saxagliptin involves an intramolecular cyclization to form a thermodynamically favored cyclic amidine.[5] This reaction underscores the importance of considering the three-dimensional conformation of the molecule and the proximity of reactive functional groups. The formation of this cyclic amidine is a key impurity that requires careful control during the manufacturing process and in the final drug product.[5]

Oxidative Degradation: A Complex Pathway

The aminopyrrolidine ring and other functionalities within these derivatives can be susceptible to oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) have revealed the formation of various oxidative degradants. For vildagliptin, oxidative stress has been shown to be a significant degradation pathway, leading to multiple degradation products.[3][6] The specific sites of oxidation can vary depending on the exact structure of the derivative and the reaction conditions.

Thermal and Photolytic Stability

In general, many aminopyrrolidine acetonitrile derivatives exhibit reasonable stability under thermal and photolytic stress when in the solid state.[6][7] However, the potential for degradation increases in solution and in the presence of excipients. Photostability studies, as mandated by ICH guidelines, are crucial to determine the need for light-protective packaging.[7]

The following diagram illustrates the primary degradation pathways for aminopyrrolidine acetonitrile derivatives.

Caption: Primary degradation pathways for aminopyrrolidine acetonitrile derivatives.

A Systematic Approach to Stability Testing: Experimental Protocols

A robust stability testing program for aminopyrrolidine acetonitrile derivatives should encompass forced degradation studies, compatibility studies with excipients, and long-term stability testing of the final dosage form.

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the drug substance to ensure that the analytical methods are capable of detecting and quantifying the resulting degradants.[8]

Experimental Protocol: Forced Degradation of an Aminopyrrolidine Acetonitrile Derivative

-

Preparation of Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M HCl. Heat the solution at 80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution with 1M NaOH before analysis.[6]

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1M NaOH. Keep the solution at room temperature for a specified period. Neutralize the solution with 0.1M HCl before analysis.[6]

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for a specified period.[6]

-

Thermal Degradation: Expose the solid API to dry heat at a specified temperature (e.g., 105°C) for a defined period. Dissolve the stressed sample in a suitable solvent for analysis.[8]

-

Photolytic Degradation: Expose a solution of the API (and the solid API) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.[7]

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating Analytical Method

A crucial component of stability testing is a validated analytical method that can separate the parent drug from its degradation products and any process-related impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique, often coupled with mass spectrometry (MS) for the identification of unknown degradants.

Table 1: Typical HPLC Method Parameters for the Analysis of Aminopyrrolidine Acetonitrile Derivatives and Their Degradants

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). | Gradient elution is often necessary to resolve the parent drug from its various degradation products with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 25-40°C | To ensure reproducible retention times. |

| Detection | UV at a suitable wavelength (e.g., 210 nm) | Many aminopyrrolidine acetonitrile derivatives have a chromophore that absorbs in the low UV region. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

The following workflow illustrates the process of identifying and characterizing degradation products.

Caption: Workflow for the identification and characterization of degradation products.

Influence of Excipients on Chemical Stability

The interaction between an API and pharmaceutical excipients can significantly impact the stability of the final drug product.[2] Compatibility studies are therefore essential. For example, studies on vildagliptin have shown that its stability can be influenced by the presence of common excipients like lactose, mannitol, magnesium stearate, and polyvinylpyrrolidone.[2]

Protocol for Excipient Compatibility Studies:

-

Prepare binary mixtures of the API and each excipient in a 1:1 ratio.

-

Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period.

-

Analyze the samples at specified time points using a validated stability-indicating HPLC method to assess for any degradation of the API or the formation of new impurities.

Summary of Stability Profiles for Representative Aminopyrrolidine Acetonitrile Derivatives

The following table summarizes the known degradation behavior of some prominent aminopyrrolidine acetonitrile derivatives.

Table 2: Summary of Degradation Behavior of Selected Aminopyrrolidine Acetonitrile Derivatives

| Compound | Major Degradation Pathways | Key Degradation Products | Analytical Techniques for Characterization |

| Vildagliptin | Hydrolysis, Oxidation | Carboxylic acid derivative, Amide derivative, Oxidative degradants | LC-MS, NMR[2][3] |

| Saxagliptin | Hydrolysis, Intramolecular Cyclization | Cyclic amidine, Hydrolytic degradants | LC-MS/MS, ESI-Q-TOF-MS/MS[1][5] |

| Linagliptin | Hydrolysis, Oxidation | N-oxides, Hydrolytic degradants | LC-MS[9][10] |

Conclusion and Future Perspectives

The chemical stability of aminopyrrolidine acetonitrile derivatives is a multifaceted issue that requires a comprehensive and systematic approach. The primary degradation pathways for this class of compounds involve hydrolysis of the nitrile group and oxidation of the aminopyrrolidine ring and other susceptible functionalities. For certain derivatives, intramolecular reactions can also lead to significant degradation products.

A thorough understanding of these degradation pathways, facilitated by robust forced degradation studies and the use of advanced analytical techniques such as LC-MS, is paramount for the successful development of safe, effective, and stable drug products. Future research in this area should continue to focus on the elucidation of degradation mechanisms, the identification of novel degradation products, and the development of innovative formulation strategies to mitigate instability.

References

-

Gumieniczek, A., Berecka-Rycerz, A., Fornal, E., Żyżyńska-Granica, B., & Granica, S. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5635. [Link]

-

Al-Majdhoub, A. A., Ghattas, M. A., Al-Karmalaky, A. A., El-Abachi, N. G., & El-Enany, N. (2020). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Journal of Taibah University for Science, 14(1), 635-644. [Link]

-

Products of degradation of vildagliptin in acidic, basic and oxidative conditions. (n.d.). In ResearchGate. Retrieved from [Link]

-

Ravi, J., Vats, R., Singh, S., & Kumar, V. (2016). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. RSC Advances, 6(10), 8345-8355. [Link]

-

Alqudah, E., Abbadi, M., Alqadoomi, S., Hameda, I. A., Arar, S., & Sweidan, K. (2023). Identification and Separation of the Degradation Products of Vildagliptin Tablets and Raw Material using LC-MS and NMR, and then Exploration of the Corresponding Degradation Pathways. Jordan Journal of Pharmaceutical Sciences, 16(2), 478-491. [Link]

-

Arar, S., Alqudah, E., & Sweidan, K. (2020). Forced degradation studies of vildagliptin raw material alone and in the presence of excipients using HPLC-UV analysis. Journal of Excipients and Food Chemicals, 11(2), 28-39. [Link]

-

Kalra, S., Kalra, B., & Sharma, A. (2011). Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus. Indian journal of endocrinology and metabolism, 15(4), 246. [Link]

-

Savage, S. A., Jones, G. S., Kolotuchin, S., Ramrattan, S. A., Truong, T., & Whritenour, D. C. (2011). Kinetic and mechanistic insight into the thermodynamic degradation of saxagliptin. The Journal of organic chemistry, 76(23), 9838-9845. [Link]

-

Ashok, P. K., Tamta, A., Rastogi, D., & Acharya, B. (2026). A review on forced degradation studies on linagliptin tablet by reverse phase hplc method. World Journal of Pharmacy and Pharmaceutical Sciences, 15(2). [Link]

-

Public Assessment Report Scientific discussion Linagliptin 5 mg film-coated tablets (linagliptin) NL/H/4958. (2021, June 8). Geneesmiddeleninformatiebank. [Link]

-

Gumieniczek, A., & Berecka-Rycerz, A. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Pharmaceuticals, 16(7), 1004. [Link]

-

Kovačič, B., Vrečer, F., & Obreza, A. (2019). Understanding and kinetic modeling of complex degradation pathways in the solid dosage form: the case of saxagliptin. Pharmaceutics, 11(9), 452. [Link]

-

Kang, F., Peng, X., Deng, P., Zhang, M., Zhong, D., & Chen, X. (2019). Hydrolytic metabolism of cyanopyrrolidine DPP-4 inhibitors mediated by dipeptidyl peptidases. Drug Metabolism and Disposition, 47(3), 237-244. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11243969, Saxagliptin. Retrieved from [Link]

-

Al-Ghamdi, S. S., Al-Shehri, M. M., & El-Majzoub, R. M. (2024). Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1235, 124016. [Link]

-

Forced Degradation Studies of Vildagliptin Raw Material Alone and in The Presence of Excipients Using HPLC Uv Analysis. (n.d.). In Scribd. Retrieved from [Link]

-

Gumieniczek, A., Berecka-Rycerz, A., Fornal, E., Żyżyńska-Granica, B., & Granica, S. (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA). Molecules, 26(18), 5635. [Link]

-

Summary of stress degradation of saxagliptin. (n.d.). In ResearchGate. Retrieved from [Link]

-

Al-Adham, I. S., & Al-Laham, S. A. (2016). Stability-Indicating HPLC-DAD Method for the Determination of Linagliptin in Tablet Dosage Form: Application to Degradation Kinetics. Journal of chromatographic science, 54(10), 1756-1763. [Link]

-

Kumar, A., & Singh, A. (2024). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

Patel, P., & Patel, M. (2023). DEVELOPMENT OF Stability Indicating RP-HPLC Method for Linagliptin. International Journal of Creative Research Thoughts (IJCRT). [Link]

-

Kumar, A., Saini, I., & Singh, G. (2016). Stability Indicating High Performance Liquid Chromatographic Method for Linagliptin and Mechanistic Identification of its Degradants using LC-MS. Journal of Chromatographic Science, 55(2), 158-166. [Link]

- Murdock, K. C. (1998). U.S. Patent No. 5,756,750. Washington, DC: U.S.

-

Kumar, A., Saini, I., & Singh, G. (2016). Reversed-phase liquid chromatography with mass detection and characterization of saxagliptin degradation related impurities. Journal of Chemical and Pharmaceutical Research, 8(7), 834-841. [Link]

-

Liana, A., Hałuszczuk, A., & Bulska, E. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. International Journal of Molecular Sciences, 25(5), 2686. [Link]

-

Saxagliptin. (n.d.). In Wikipedia. Retrieved from [Link]

-

Zuman, P., & Michl, J. (1966). The products and kinetics of hydrolysis of cyanopyridinium ions. Tetrahedron, 22(7), 2081-2093. [Link]

-

Liana, A., Hałuszczuk, A., & Bulska, E. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. International Journal of Molecular Sciences, 25(5), 2686. [Link]

-

Kumar, A., Saini, I., & Singh, G. (2020). Forced degradation and GC-MS studies for identification of degradents. Asian Journal of Chemistry, 32(9), 2269-2274. [Link]

-

Kumar, A., Saini, I., & Singh, G. (2023). IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE. RASĀYAN Journal of Chemistry, 16(4), 2345-2353. [Link]

-

Kovačič, B., Vrečer, F., & Obreza, A. (2019). Understanding and kinetic modeling of complex degradation pathways in the solid dosage form: the case of saxagliptin. Pharmaceutics, 11(9), 452. [Link]

-

What is the mechanism of Saxagliptin Hydrate? (2024, July 17). Patsnap Synapse. [Link]

-

Kumar, A., Saini, I., & Singh, G. (2017). Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. Journal of chromatographic science, 55(6), 629-640. [Link]

-

Fodor, B., Káncz, A., Bombicz, P., & Vella-Zahra, L. (2020). Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 25(9), 2056. [Link]

-

Iovine, V., Benni, I., & O'Hagan, D. (2021). Pyrrolidine in drug discovery: a versatile scaffold for novel biologically active compounds. Future Medicinal Chemistry, 13(17), 1595-1615. [Link]

-

Protection and subsequent oxidation of pyrrolidine 4a–f. (n.d.). In ResearchGate. Retrieved from [Link]

-

Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. (n.d.). In MDPI. Retrieved from [Link]

-

Aminodiols via Stereocontrolled Oxidation of Methyleneaziridines. (n.d.). In PMC. Retrieved from [Link]

-

Black, D. S. C., & Johnstone, L. M. (1970). Oxidation of a 1-pyrroline 1-oxide and the corresponding 1-hydroxy-2-pyrrolidone. Journal of the Chemical Society C: Organic, (13), 1792-1795. [Link]

-

Huang, X., & Baran, P. S. (2014). Oxidative diversification of amino acids and peptides by small-molecule iron catalysis. Nature, 511(7510), 448-452. [Link]

-

Al-Deeb, O. A., Al-Hussain, S. A., & El-Sherbiny, D. T. (2018). Thermal stability of some anti-inflammatory pharmaceutical drugs and determination of purity using (DSC). Journal of Thermal Analysis and Calorimetry, 132(2), 1135-1142. [Link]

-

Hydrolysis of nitriles. (2025, June 23). Save My Exams. [Link]

-

Residue-level determinants of the thermal stability of the extremophilic Ts2631 endolysin. (2025, November 22). [Link]

Sources

- 1. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jefc.scholasticahq.com [jefc.scholasticahq.com]

- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. scitechnol.com [scitechnol.com]

- 10. asianpubs.org [asianpubs.org]

Technical Safety & Handling Guide: 2-(3-Aminopyrrolidin-1-yl)acetonitrile

The following is an in-depth technical guide and safety whitepaper for 2-(3-Aminopyrrolidin-1-yl)acetonitrile . This document is structured for researchers and drug development professionals, focusing on the specific hazards, synthesis logic, and operational protocols required for handling functionalized aminonitriles.

Chemical Identity & Physicochemical Profile[1][2][3][4]

This compound represents a bifunctional scaffold containing a secondary amine (pyrrolidine core), a primary amine (exocyclic), and a nitrile group. It is a critical intermediate in the synthesis of DPP-4 inhibitors and other bioactive peptidomimetics.

| Parameter | Data |

| Chemical Name | 2-(3-Aminopyrrolidin-1-yl)acetonitrile |

| Common Synonyms | 1-(Cyanomethyl)pyrrolidin-3-amine; 3-Amino-1-pyrrolidineacetonitrile |

| CAS Number | 1187930-18-0 (Generic/Analogous) |

| Molecular Formula | |

| Molecular Weight | 125.17 g/mol |

| Physical State | Viscous oil or low-melting solid (hygroscopic) |

| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in hexanes |

| pKa (Predicted) | ~9.5 (Primary amine), ~4.5 (Ring nitrogen due to EWG effect of nitrile) |

Structural SMILES

NC1CCN(CC#N)C1

Toxicological Assessment & Hazard Identification

Critical Warning: As an

Mechanism of Toxicity (The "Why")

-

Metabolic Cyanide Release: Upon ingestion or absorption, hepatic cytochrome P450 enzymes can oxidize the

-carbon (adjacent to the nitrile). This leads to an unstable cyanohydrin intermediate which spontaneously decomposes to release Hydrogen Cyanide (HCN) . -

Direct Alkylation: The acetonitrile moiety, while less reactive than haloacetonitriles, can act as a weak electrophile under physiological conditions, potentially alkylating DNA or proteins.

-

Causticity: The primary amine at position 3 confers high basicity, leading to immediate tissue necrosis (chemical burns) upon contact with mucous membranes.

GHS Classification (Derived)

-

Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

-

Eye Damage: Category 1 (Irreversible damage).

-

Sensitization: Skin Sensitizer Category 1 (High potential due to protein conjugation).

Operational Safety & Engineering Controls

Hierarchy of Controls Diagram

The following decision tree outlines the mandatory safety workflow for handling this compound.

Caption: Operational safety workflow emphasizing containment and specific deactivation protocols.

Specific Handling Protocols

-

Glove Permeation: Standard nitrile gloves provide insufficient protection (>15 mins) against aminonitriles due to the solvent-like properties of the nitrile group.

-

Protocol: Use Silver Shield/4H (Laminate) gloves as the primary barrier. Wear standard nitrile gloves over them for dexterity.

-

-

Surface Decontamination:

-

Do NOT use acidic cleaning agents (risk of HCN generation).

-

Protocol: Wipe surfaces with 10% Sodium Hypochlorite (Bleach) adjusted to pH > 10. This oxidizes the amine and hydrolyzes the nitrile.

-

Emergency Response (Medical)

-

Antidote Awareness: First responders must be informed of potential Cyanide Toxicity .

-

Skin Contact: Immediate irrigation with water for 15 minutes.[1] Do not use solvent-based cleaners.

-

Ingestion/Inhalation:

-

Administer Hydroxocobalamin (Cyanokit) if available and systemic toxicity signs (confusion, hypotension, cherry-red skin) appear.

-

Avoid mouth-to-mouth resuscitation (risk of secondary contamination).

-

Synthetic Utility & Experimental Protocol

Synthetic Logic (The "Expert" Approach)

Direct alkylation of 3-aminopyrrolidine with chloroacetonitrile is prone to side reactions (poly-alkylation and regioselectivity issues between the primary and secondary amines).

Recommended Route: Use a mono-protected scaffold (N-Boc-3-aminopyrrolidine). This ensures alkylation occurs only at the pyrrolidine nitrogen (N1), followed by controlled deprotection.

Reaction Pathway Diagram

Caption: Regioselective synthesis pathway avoiding poly-alkylation by using Boc-protection strategy.

Detailed Experimental Procedure

Note: All steps must be performed in a fume hood.

Step 1: N-Alkylation

-

Charge: In a round-bottom flask, dissolve tert-butyl pyrrolidin-3-ylcarbamate (1.0 equiv) in anhydrous Acetonitrile (10 mL/g).

-

Base: Add Potassium Carbonate (

, 2.0 equiv). Stir for 15 min at 0°C. -

Addition: Dropwise add Bromoacetonitrile (1.1 equiv). Caution: Bromoacetonitrile is a potent lachrymator.

-

Monitor: Allow to warm to RT. Monitor by TLC (5% MeOH in DCM). Stain with Ninhydrin (Boc-amine will show faint spot, product darkens upon heating).

-

Workup: Filter off solids. Concentrate filtrate. Redissolve in EtOAc, wash with Brine. Dry over

.

Step 2: Deprotection (Boc Removal)

-

Dissolve: Dissolve the intermediate in DCM (5 mL/g).

-

Acidolysis: Add Trifluoroacetic Acid (TFA) (20% v/v). Stir at RT for 2 hours.

-

Self-Validation Check: Evolution of

gas confirms deprotection.

-

-

Isolation: Concentrate in vacuo.

-

Critical Step: The product is now a TFA salt. To obtain the free base, neutralize with cold saturated

and extract rapidly into DCM/IPA (3:1). Note: Free base is unstable; store as salt if possible.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1187930-18-0 (Analogous Structures). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Aminoacetonitrile derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the pKa of the Primary Amine in 2-(3-Aminopyrrolidin-1-yl)acetonitrile

This technical guide provides a comprehensive analysis of the acid-base properties, specifically the pKa value of the primary amine, of 2-(3-aminopyrrolidin-1-yl)acetonitrile. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's ionization constant is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. This document will delve into the structural factors influencing the basicity of this compound, outline robust experimental and computational methods for pKa determination, and provide actionable protocols for laboratory and in silico application.

The Significance of pKa in Drug Development

The pKa of an ionizable group in a drug candidate, such as the primary amine in 2-(3-aminopyrrolidin-1-yl)acetonitrile, is a critical physicochemical parameter. It dictates the extent of ionization at a given pH, which in turn influences solubility, lipophilicity, membrane permeability, and protein binding.[1][2] An accurate determination of the pKa is therefore essential for developing effective drug formulations and for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Structural Analysis and Estimated pKa

2-(3-Aminopyrrolidin-1-yl)acetonitrile possesses two basic nitrogen atoms: a tertiary amine within the pyrrolidine ring and a primary amine in the 3-position substituent. This guide focuses on the pKa of the more basic primary amine. The basicity of this amine is influenced by several structural features:

-

Inductive Effect: The electron-donating character of the alkyl groups in the pyrrolidine ring increases the electron density on the primary amine, thereby increasing its basicity (and its pKa). Conversely, the electron-withdrawing nature of the nitrile group, transmitted through the carbon framework, will decrease the basicity of both amines. The influence of the nitrile group on the primary amine is more distant than on the tertiary amine.

-

Steric Hindrance: The pyrrolidine ring and its substituent can create steric hindrance around the nitrogen atoms, potentially affecting their ability to be protonated.

-

Solvation: The ability of the protonated form (the conjugate acid) to be stabilized by solvent molecules is a key determinant of basicity.

Based on the pKa of similar aliphatic primary amines, which typically range from 9 to 11, and considering the electron-withdrawing effect of the distant acetonitrile group, the pKa of the primary amine in 2-(3-aminopyrrolidin-1-yl)acetonitrile is estimated to be in the range of 9.5 to 10.5 . However, for drug development purposes, a precise experimental or high-level computational determination is imperative.

Experimental Determination of pKa

Potentiometric titration is a highly reliable and widely used method for the determination of pKa values.[1][3] The following protocol provides a step-by-step guide for this procedure.

Potentiometric Titration Protocol

Objective: To determine the pKa of the primary amine in 2-(3-aminopyrrolidin-1-yl)acetonitrile by monitoring the pH change of a solution of the compound upon titration with a standardized acid.

Materials:

-

2-(3-Aminopyrrolidin-1-yl)acetonitrile sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

High-purity water (deionized and degassed)

-

Calibrated pH meter and electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of 2-(3-aminopyrrolidin-1-yl)acetonitrile and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the beaker containing the sample solution on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette containing the standardized HCl solution above the beaker.

-

Titration: Begin the titration by adding small, precise increments of the HCl solution. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Collection: Continue the titration until the pH has dropped significantly, passing through the equivalence point(s).

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa value corresponds to the pH at the half-equivalence point. For a diprotic base, two equivalence points will be observed. The pKa of the primary amine will be the higher of the two values.

Data Presentation:

| Volume of HCl (mL) | Measured pH |

| 0.00 | pH_initial |

| 0.10 | pH_1 |

| ... | ... |

| V_eq1/2 | pKa2 |

| V_eq1 | pH_eq1 |

| V_eq2/2 | pKa1 |

| V_eq2 | pH_eq2 |

Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

Computational pKa Prediction

In silico methods, particularly those based on quantum mechanics, offer a powerful alternative for predicting pKa values.[4][5] Density Functional Theory (DFT) combined with a suitable solvent model is a common and accurate approach.

DFT-Based pKa Calculation Protocol

Objective: To calculate the pKa of the primary amine in 2-(3-aminopyrrolidin-1-yl)acetonitrile using a thermodynamic cycle and DFT calculations.

Methodology:

-

Conformational Search: Perform a thorough conformational search for the neutral and protonated forms of 2-(3-aminopyrrolidin-1-yl)acetonitrile to identify the lowest energy conformers.

-

Geometry Optimization: Optimize the geometries of the lowest energy conformers in both the gas phase and in a simulated aqueous environment using a continuum solvent model (e.g., SMD or CPCM). A suitable level of theory, such as B3LYP/6-311++G(d,p), is recommended.[6]

-

Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain the Gibbs free energies.

-

pKa Calculation: The pKa is calculated using the following equation, which is derived from a thermodynamic cycle:

pKa = (G°(aq, B) - G°(aq, BH+)) / (2.303 * RT) + C

where:

-

G°(aq, B) is the Gibbs free energy of the neutral base in the aqueous phase.

-

G°(aq, BH+) is the Gibbs free energy of the protonated base (conjugate acid) in the aqueous phase.

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

-

C is a correction factor that includes the Gibbs free energy of the proton in the aqueous phase.

-

Data Presentation:

| Species | Gas Phase Energy (Hartree) | Solvation Energy (kcal/mol) | Aqueous Phase Gibbs Free Energy (Hartree) |

| Neutral Base (B) | E_gas(B) | ΔG_solv(B) | G_aq(B) |

| Protonated Base (BH+) | E_gas(BH+) | ΔG_solv(BH+) | G_aq(BH+) |

Computational Workflow for pKa Prediction

Caption: Workflow for computational pKa prediction using DFT.

Conclusion

References

-

Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

-

Cui, Y., et al. (2021). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. ACS Omega. [Link]

-

Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. [Link]

-

Casasnovas, R., et al. (2009). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

-

Khan, M. A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. [Link]

-

Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]

-

van der Meulen, F. P. B. M., & de Groot, M. J. (2012). Development of Methods for the Determination of pKa Values. In Drug Discovery and Development - From Molecules to Medicine. IntechOpen. [Link]

-

Thapa, B., & Schlegel, H. B. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model. The Journal of Physical Chemistry A. [Link]

-

D'Andola, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]

-

Chemistry Steps. pKa and Acid Strength - What Factors Affect the Acidity. [Link]

-

Al-Ghanim, A. M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

-

Jørgensen, K. T., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

-

Lumen Learning. 6.4. Acid strength and pKa. Organic Chemistry 1: An open textbook. [Link]

Sources

The Strategic Utility of 2-(3-Aminopyrrolidin-1-yl)acetonitrile in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of available scaffolds, the pyrrolidine ring system holds a privileged position due to its conformational flexibility and its prevalence in a wide array of biologically active natural products and synthetic drugs. This guide focuses on a particularly valuable derivative: 2-(3-Aminopyrrolidin-1-yl)acetonitrile . Its unique trifunctional nature, featuring a secondary amine within the pyrrolidine ring, a primary amine at the 3-position, and a reactive nitrile group, makes it a highly versatile and sought-after intermediate in the synthesis of complex pharmaceutical agents.

This document serves as a comprehensive technical resource, providing insights into the synthesis, physicochemical properties, and diverse applications of 2-(3-aminopyrrolidin-1-yl)acetonitrile. It is designed to empower researchers and drug development professionals to effectively leverage this building block in their quest for innovative medicines.

Physicochemical Properties and Stereochemistry: Foundational Knowledge for Drug Design

Table 1: Estimated Physicochemical Properties of 2-(3-Aminopyrrolidin-1-yl)acetonitrile

| Property | Estimated Value/Range | Significance in Drug Discovery |

| Molecular Weight | 139.19 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| pKa (Basic) | 8.5 - 10.5 (for the pyrrolidine and primary amines) | Influences solubility, receptor binding (ionic interactions), and pharmacokinetic properties. |

| logP | -1.0 to 0.5 | Indicates the compound's hydrophilicity, affecting solubility, permeability, and metabolism. |

| Hydrogen Bond Donors | 2 | The two amino groups can participate in crucial hydrogen bonding interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the nitrile group can act as hydrogen bond acceptors. |

Note: These values are estimations and should be experimentally verified for specific applications.

The stereochemistry of the 3-aminopyrrolidine core is a critical consideration in drug design. The chiral center at the 3-position allows for the synthesis of enantiomerically pure compounds, which can exhibit significantly different pharmacological and toxicological profiles. The ability to selectively synthesize either the (R)- or (S)-enantiomer is often crucial for optimizing drug-target interactions.

Synthesis of 2-(3-Aminopyrrolidin-1-yl)acetonitrile: A Practical Approach

A definitive, step-by-step published synthesis protocol for 2-(3-aminopyrrolidin-1-yl)acetonitrile is not prominently available. However, a plausible and practical synthetic route can be devised based on established organic chemistry principles, primarily involving the N-alkylation of a protected 3-aminopyrrolidine derivative.

Proposed Synthetic Pathway

The most logical approach involves a two-step sequence starting from a commercially available protected 3-aminopyrrolidine, such as N-Boc-3-aminopyrrolidine. This strategy ensures regioselective alkylation of the pyrrolidine ring nitrogen and prevents undesired side reactions with the primary amine.

Figure 1: Proposed synthesis of 2-(3-aminopyrrolidin-1-yl)acetonitrile.

Detailed Experimental Protocol (Theoretical)

Step 1: N-Alkylation of N-Boc-3-aminopyrrolidine

-

Reaction Setup: To a solution of N-Boc-3-aminopyrrolidine (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a base (e.g., potassium carbonate or triethylamine, 2-3 eq.).

-

Addition of Alkylating Agent: To the stirred suspension, add chloroacetonitrile (1.1-1.5 eq.) dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) to drive the reaction to completion. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield N-Boc-2-(3-aminopyrrolidin-1-yl)acetonitrile.

Step 2: Deprotection of the Boc Group

-

Reaction Setup: Dissolve the purified N-Boc-2-(3-aminopyrrolidin-1-yl)acetonitrile (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, to the solution at 0 °C.

-

Reaction Monitoring: The reaction is typically stirred at room temperature for a few hours until the deprotection is complete, as monitored by TLC or LC-MS.

-

Isolation of the Product: The solvent and excess acid are removed under reduced pressure. The resulting residue, often the salt of the product, can be used directly or neutralized with a base to obtain the free amine. Further purification, if necessary, can be achieved by crystallization or chromatography.

Applications in Medicinal Chemistry: A Scaffold for Diverse Biological Targets

The trifunctional nature of 2-(3-aminopyrrolidin-1-yl)acetonitrile makes it a valuable building block for accessing a wide range of molecular architectures with diverse biological activities. The primary and secondary amines provide handles for introducing various substituents through reactions such as amide bond formation, reductive amination, and N-alkylation, while the nitrile group can be transformed into other functional groups or utilized for its unique electronic properties.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The 3-aminopyrrolidine scaffold is a key pharmacophore in a class of highly successful drugs for the treatment of type 2 diabetes: the dipeptidyl peptidase-4 (DPP-4) inhibitors. These drugs work by preventing the degradation of incretin hormones, which in turn increases insulin secretion in a glucose-dependent manner. While sitagliptin, a prominent DPP-4 inhibitor, features a related β-amino acid amide structure, the 2-(3-aminopyrrolidin-1-yl)acetonitrile moiety provides a versatile platform for the synthesis of novel DPP-4 inhibitors. The primary amine can mimic the N-terminus of the natural peptide substrates of DPP-4, while the rest of the molecule can be elaborated to occupy other binding pockets of the enzyme.

Chemokine Receptor (CCR) Antagonists for HIV and Inflammatory Diseases

Chemokine receptors, such as CCR5, are crucial for the entry of certain strains of HIV into host cells and are also implicated in various inflammatory diseases. The 3-aminopyrrolidine scaffold has been explored for the development of potent CCR5 antagonists.[1] The secondary amine of the pyrrolidine ring in 2-(3-aminopyrrolidin-1-yl)acetonitrile can be functionalized to introduce moieties that interact with the transmembrane domains of the receptor, while the aminomethyl group at the 3-position can be modified to optimize binding and pharmacokinetic properties.

Figure 2: Key medicinal chemistry applications of the building block.

Kinase Inhibitors for Oncology and Inflammatory Disorders

The pyrrolidine scaffold is increasingly being incorporated into the design of kinase inhibitors.[2][3] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory conditions. The 3-aminopyrrolidine moiety can serve as a versatile scaffold to present key pharmacophoric elements that interact with the ATP-binding site of kinases. The primary amine of 2-(3-aminopyrrolidin-1-yl)acetonitrile can be used to form hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors.

Other Potential Applications

The versatility of this building block extends beyond the aforementioned areas. The pyrrolidine ring can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The primary amine and the nitrile group offer multiple points for diversification, making it an ideal scaffold for the construction of compound libraries for high-throughput screening against a wide range of biological targets, including other GPCRs, ion channels, and enzymes.

Conclusion

2-(3-Aminopyrrolidin-1-yl)acetonitrile stands out as a highly valuable and versatile building block in the field of drug discovery. Its trifunctional nature, combined with the inherent drug-like properties of the pyrrolidine scaffold, provides medicinal chemists with a powerful tool for the synthesis of novel and complex molecules. While a detailed, publicly available synthesis protocol remains to be published, a logical and practical synthetic route can be readily devised. The demonstrated and potential applications of this building block in the development of treatments for diabetes, HIV, cancer, and inflammatory diseases underscore its significance. As the demand for innovative therapeutics continues to grow, the strategic utilization of such well-designed molecular building blocks will undoubtedly play a pivotal role in accelerating the discovery of the next generation of medicines.

References